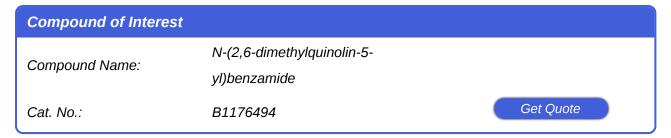


An In-depth Technical Guide to N-(2,6-dimethylquinolin-5-yl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **N-(2,6-dimethylquinolin-5-yl)benzamide**, a novel benzamide derivative of a substituted quinoline. Due to the absence of this compound in publicly available chemical databases, this guide presents a putative IUPAC name and a theoretical framework for its synthesis and characterization based on established chemical principles. This paper is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical Identity and Properties

As of the date of this publication, **N-(2,6-dimethylquinolin-5-yl)benzamide** is not registered in major chemical databases, and therefore, an official CAS number has not been assigned.

IUPAC Name

The systematic IUPAC name for the target compound is **N-(2,6-dimethylquinolin-5-yl)benzamide**. This name is derived following the nomenclature rules for amides, where the benzoyl group is the acyl moiety attached to the nitrogen atom of the 5-amino-2,6-dimethylquinoline scaffold.

Structural Information



Identifier	Value	
IUPAC Name	N-(2,6-dimethylquinolin-5-yl)benzamide	
CAS Number	Not Assigned	
Molecular Formula	C18H16N2O	
Molecular Weight	276.34 g/mol	
Chemical Structure	(See Figure 1)	

Figure 1: Chemical structure of N-(2,6-dimethylquinolin-5-yl)benzamide.

Caption: Structure of N-(2,6-dimethylquinolin-5-yl)benzamide.

Proposed Synthesis Protocol

The synthesis of **N-(2,6-dimethylquinolin-5-yl)benzamide** can be achieved via the N-acylation of 5-amino-2,6-dimethylquinoline with a benzoylating agent. A general and reliable method for this transformation is the Schotten-Baumann reaction or its variations.

Materials and Reagents



Reagent	CAS Number	Supplier	Purity
5-amino-2,6- dimethylquinoline	14938-51-1	(e.g., Sigma-Aldrich)	>98%
Benzoyl chloride	98-88-4	(e.g., Sigma-Aldrich)	>99%
Pyridine	110-86-1	(e.g., Sigma-Aldrich)	Anhydrous, >99.8%
Dichloromethane (DCM)	75-09-2	(e.g., Sigma-Aldrich)	Anhydrous, >99.8%
1 M Hydrochloric acid (HCl)	7647-01-0	(e.g., Fisher Scientific)	
Saturated sodium bicarbonate (NaHCO ₃) solution	144-55-8	(e.g., Fisher Scientific)	
Brine (saturated NaCl solution)	7647-14-5	(e.g., Fisher Scientific)	-
Anhydrous magnesium sulfate (MgSO ₄)	7487-88-9	(e.g., Sigma-Aldrich)	_

Experimental Procedure

- Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-amino-2,6-dimethylquinoline (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of the amine) and add anhydrous pyridine (1.2 eq).
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
- Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g.,

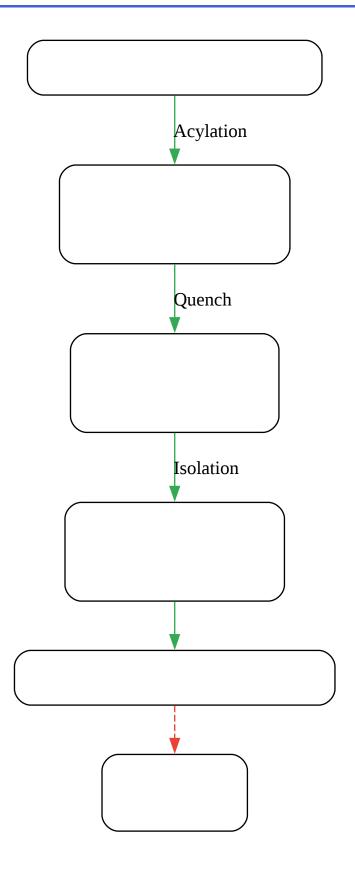


30% ethyl acetate in hexanes).

- Quenching: Upon completion, quench the reaction by the slow addition of deionized water.
- Workup:
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a
 gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(2,6dimethylquinolin-5-yl)benzamide.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Figure 2: Proposed synthetic workflow for **N-(2,6-dimethylquinolin-5-yl)benzamide**.





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Caption: Synthetic and purification workflow.



Hypothetical Signaling Pathway Involvement

While no biological data exists for **N-(2,6-dimethylquinolin-5-yl)benzamide**, its structural motifs—a quinoline core and a benzamide group—are present in many biologically active molecules. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. Benzamides are also a common feature in various therapeutic agents.

Based on these structural alerts, one could hypothesize that this compound might interact with signaling pathways commonly modulated by quinoline or benzamide-containing drugs. For instance, it could potentially act as an inhibitor of kinases, histone deacetylases (HDACs), or G-protein coupled receptors (GPCRs). Further experimental investigation would be required to validate any such hypotheses.

Figure 3: A hypothetical logic diagram for investigating the biological activity of a novel compound.



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Caption: Logical workflow for biological evaluation.

Conclusion

This technical guide provides the essential theoretical information for the synthesis and identification of **N-(2,6-dimethylquinolin-5-yl)benzamide**. The proposed synthetic protocol is based on well-established N-acylation reactions and should provide a reliable route to this novel compound. While its biological properties remain to be discovered, its structural features suggest that it may be a candidate for screening in various drug discovery programs. This document serves as a starting point for researchers to further explore the chemistry and potential applications of this and related molecules.







To cite this document: BenchChem. [An In-depth Technical Guide to N-(2,6-dimethylquinolin-5-yl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176494#n-2-6-dimethylquinolin-5-yl-benzamide-cas-number-and-iupac-name]

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